![molecular formula C21H21F2N3O4 B2671993 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008678-07-6](/img/structure/B2671993.png)
1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as DFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has shown promising results in various studies related to cancer treatment, immunotherapy, and neuroprotection.
Mechanism of Action
The exact mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cell growth and survival. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. Additionally, 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to induce the expression of tumor suppressor genes such as p53, which play a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects
1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and immunomodulatory properties, 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to have neuroprotective effects. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione in laboratory experiments is its high potency and selectivity. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to have a high affinity for its target enzymes and signaling pathways, making it a useful tool for studying these pathways in vitro and in vivo. Additionally, 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to have low toxicity and is well-tolerated in animal models, making it a potential candidate for further preclinical and clinical development.
One of the limitations of using 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione in laboratory experiments is its complex synthesis method. The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione requires expertise in organic chemistry and access to specialized equipment and reagents. Additionally, the high potency of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione may make it difficult to study its effects at lower concentrations, which may be more relevant to clinical applications.
Future Directions
There are several potential future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione. One area of research is the development of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione-based drugs for the treatment of cancer and other diseases. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Another area of research is the development of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione-based immunotherapeutic agents. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to activate the immune system and stimulate the production of cytokines, making it a potential candidate for the development of immunotherapeutic agents for the treatment of cancer and other diseases.
Finally, further research is needed to elucidate the exact mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione. While 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit various signaling pathways and enzymes, the exact molecular mechanisms underlying its effects are not fully understood. Further research is needed to determine the exact targets of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione and how it interacts with these targets to produce its effects.
Conclusion
In conclusion, 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione) is a chemical compound that has shown promising results in various studies related to cancer treatment, immunotherapy, and neuroprotection. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has a complex synthesis method, but its high potency and selectivity make it a useful tool for studying various signaling pathways and enzymes. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several potential future directions for research, including the development of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione-based drugs and immunotherapeutic agents and further elucidation of its mechanism of action.
Synthesis Methods
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research is cancer treatment. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research where 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has shown promise is immunotherapy. 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to activate the immune system and stimulate the production of cytokines, which are important signaling molecules that regulate immune responses. This makes 1-(4-(Difluoromethoxy)phenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione a potential candidate for the development of immunotherapeutic agents for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4/c22-21(23)30-17-7-5-16(6-8-17)26-19(27)13-18(20(26)28)24-14-1-3-15(4-2-14)25-9-11-29-12-10-25/h1-8,18,21,24H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSGMFOENRTCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione |
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